3,3'-{[5-(4-fluorophenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-{[5-(4-fluorophenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole) is a complex organic compound that features a combination of indole and furan moieties The presence of a fluorophenyl group adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{[5-(4-fluorophenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole) typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with furan-2-carbaldehyde to form the intermediate compound. This intermediate is then reacted with 2-methylindole under acidic conditions to yield the final product. The reaction conditions often include the use of catalysts such as copper(I) iodide and solvents like methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-{[5-(4-fluorophenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,3’-{[5-(4-fluorophenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors and enzymes.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,3’-{[5-(4-fluorophenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole) involves its interaction with various molecular targets. The indole and furan moieties allow the compound to bind to specific receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-{[5-(4-chlorophenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole)
- 3,3’-{[5-(4-bromophenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole)
- 3,3’-{[5-(4-methylphenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole)
Uniqueness
The presence of the fluorophenyl group in 3,3’-{[5-(4-fluorophenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole) imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interaction with biological targets, potentially enhancing its efficacy in various applications .
Properties
Molecular Formula |
C29H23FN2O |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-[[5-(4-fluorophenyl)furan-2-yl]-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C29H23FN2O/c1-17-27(21-7-3-5-9-23(21)31-17)29(28-18(2)32-24-10-6-4-8-22(24)28)26-16-15-25(33-26)19-11-13-20(30)14-12-19/h3-16,29,31-32H,1-2H3 |
InChI Key |
AZIDVGOZAFHUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(O3)C4=CC=C(C=C4)F)C5=C(NC6=CC=CC=C65)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.